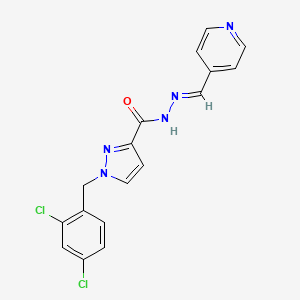

![molecular formula C19H13N5O B5511962 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[2,3-b]quinoxaline core, which is a type of nitrogen-containing heterocycle . This core is substituted with an acetylphenyl group at the 1-position, an amino group at the 2-position, and a carbonitrile group at the 3-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, including the pyrrolo[2,3-b]quinoxaline core. The electron-donating amino group and electron-withdrawing carbonitrile group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amino group could participate in reactions such as acylation or alkylation. The carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .科学研究应用

Comprehensive Analysis of CCG-24910 Applications

CCG-24910, known chemically as 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, is a compound with potential applications in various scientific research fields. Below is an analysis focusing on unique applications, each detailed in its own section.

Antimicrobial Activity: CCG-24910, due to its quinoline core, may exhibit antimicrobial properties. Quinoline derivatives have been shown to possess antibacterial and antifungal activities . The presence of the azomethine moiety (-HC=N-) in Schiff base derivatives, which can be synthesized from quinoline, enhances these properties .

Anticancer Potential: Compounds with a 2-oxoquinoline nucleus, similar to the core structure of CCG-24910, have demonstrated anticancer properties . The ability to perform molecular docking allows for the identification of potential targets within cancer cells, making it a valuable tool for anticancer drug development .

Anti-Inflammatory Applications: The quinoline derivatives are known for their anti-inflammatory effects. CCG-24910 could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases .

Analgesic Effects: Quinoline compounds have been associated with analgesic activities. Research into CCG-24910 could explore its potential as a pain reliever, especially in conditions where inflammation is also present .

Cardiovascular Research: The bioactivity of quinoline derivatives extends to cardiovascular effects. CCG-24910 could be studied for its impact on heart health, possibly offering insights into new therapeutic approaches for heart diseases .

CNS Activity: Quinoline is known to affect the central nervous system (CNS). CCG-24910 might be used in neurological research to understand its effects on the CNS, which could lead to new treatments for neurological disorders .

Antiviral Research: Given the broad spectrum of biological activities of quinoline derivatives, CCG-24910 could be a candidate for antiviral drug development. Its potential effectiveness against various viruses would be a significant area of study .

Hypoglycemic Activity: Research into the hypoglycemic effects of quinoline derivatives suggests that CCG-24910 could be explored for its potential to lower blood sugar levels, which would be beneficial for diabetes management .

作用机制

Target of Action

The primary target of CCG-24910 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-24910 acts as an inhibitor of Rho signaling . It blocks the nuclear accumulation of MRTF-A, thereby inhibiting the transcriptional signaling of RhoA .

Biochemical Pathways

CCG-24910 affects the Rho/SRF pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, extravasation, survival, and proliferation . Inhibition of this pathway by CCG-24910 can lead to the control of tumor size .

Pharmacokinetics

Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .

Result of Action

CCG-24910 shows high efficacy in the control of tumor size, especially in models derived from hematological malignancies . It also displays activity in several in vitro cancer cell functional assays .

属性

IUPAC Name |

1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O/c1-11(25)12-5-4-6-13(9-12)24-18(21)14(10-20)17-19(24)23-16-8-3-2-7-15(16)22-17/h2-9H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPSDFRUQPWEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)

![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)